molecular formula C3H9O6P B1200491 beta-Glycerophosphoric acid CAS No. 17181-54-3

beta-Glycerophosphoric acid

Cat. No. B1200491
CAS RN: 17181-54-3
M. Wt: 172.07 g/mol
InChI Key: DHCLVCXQIBBOPH-UHFFFAOYSA-N
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Description

Beta-glycerophosphoric acid (β-GPA) is a naturally occurring compound that is found in various biological systems. It is a phosphorylated derivative of glycerol and is involved in several important biochemical pathways in the body. β-GPA has been the subject of intense research in recent years due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Cell Biology: Enhancing Osteogenic Differentiation

Beta-glycerophosphate is widely used in cell biology to promote the osteogenic differentiation of bone marrow stem cells in vitro . It serves as a source of phosphate, which is necessary for the mineralization process during the formation of bone tissue. This application is crucial for research into bone regeneration and the development of treatments for bone-related diseases.

Biochemical Research: Serine-Threonine Phosphatase Inhibition

As a serine-threonine phosphatase inhibitor, beta-glycerophosphate plays a significant role in biochemical research. It is often used in combination with other inhibitors for broad-spectrum inhibition, which is essential for studying signal transduction pathways and understanding the regulation of various cellular processes .

Metabolomics: Endogenous Metabolite Analysis

Recognized as an endogenous metabolite, beta-glycerophosphate is extensively utilized in metabolomics studies. Researchers use it to explore metabolic pathways and understand the biochemical networks within cells. Its role as a metabolite also helps in the investigation of metabolic disorders .

Tissue Engineering: Scaffold Development

In tissue engineering, beta-glycerophosphate is employed in the development of hydrogels and scaffolds. These materials are designed to support cell growth and differentiation, providing a matrix that mimics the natural extracellular environment. This application is vital for advancing regenerative medicine and creating functional tissues for transplantation .

Recombinant Protein Expression: Media Buffering

Beta-glycerophosphate is used to buffer M17 media for Lactococcus culture in recombinant protein expression . This buffering capability is essential for maintaining the pH stability of the culture medium, ensuring optimal growth conditions for the production of recombinant proteins.

Biotechnology: Phosphate Source in Isolation Mediums

In biotechnological applications, beta-glycerophosphate serves as an additive in isolation mediums, providing a readily available phosphate source to the isolate. This function is particularly important for the cultivation of microorganisms and the study of their phosphate metabolism .

Mechanism of Action

Target of Action

Beta-Glycerophosphoric acid primarily targets the enzyme serine-threonine phosphatase . This enzyme plays a crucial role in the process of dephosphorylation, which is a critical regulatory mechanism in cells.

Mode of Action

Beta-Glycerophosphoric acid acts as an inhibitor of serine-threonine phosphatase . By inhibiting this enzyme, it prevents the removal of a phosphate group from the phosphorylated amino acid residue of its target protein . This inhibition can affect various cellular processes that rely on the phosphorylation state of proteins.

Biochemical Pathways

The action of beta-Glycerophosphoric acid impacts several biochemical pathways. It is involved in amino acids, carbohydrate, and lipid metabolism . Its role as a phosphate source is particularly important in these metabolic pathways.

Pharmacokinetics

It is known to be soluble in water , which suggests that it can be readily absorbed and distributed in the body. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of serine-threonine phosphatase by beta-Glycerophosphoric acid can have several cellular effects. For instance, it is used to drive the osteogenic differentiation of bone marrow stem cells in vitro . It also plays a role in the formation of fatty liver in overfed geese, with continuous elevated levels observed in the serum .

Action Environment

The action of beta-Glycerophosphoric acid can be influenced by environmental factors. For example, it is stable under normal conditions but can hydrolyze under strong acidic conditions . It is also biodegradable, suggesting that it can be broken down in the environment .

properties

IUPAC Name

1,3-dihydroxypropan-2-yl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O6P/c4-1-3(2-5)9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCLVCXQIBBOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1301-70-8 (iron(3+) salt-3:2), 58409-70-4 (calcium salt[1:1]), 819-83-0 (di-hydrochloride salt)
Record name beta-Glycerophosphoric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017181543
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DSSTOX Substance ID

DTXSID1023106
Record name Glycerophosphoric acid II
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Molecular Weight

172.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name beta-Glycerophosphoric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002520
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

beta-Glycerophosphoric acid

CAS RN

17181-54-3
Record name β-Glycerophosphate
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Record name beta-Glycerophosphoric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017181543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycerol 2-phosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01779
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Record name Glycerophosphoric acid II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-hydroxy-2-propyl dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.465
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Record name GLYCERYL 2-PHOSPHATE
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Record name beta-Glycerophosphoric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002520
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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